

Navigating the Matrix: A Comparative Guide to Carbaryl-d7 Recovery

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Compound of Interest

Compound Name: Carbaryl-d7

Cat. No.: B562851

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For researchers, scientists, and professionals in drug development, the accurate quantification of analytes in complex matrices is paramount. **Carbaryl-d7**, a deuterated analog of the pesticide carbaryl, is frequently employed as an internal standard to ensure the precision and accuracy of analytical methods. Its structural similarity to carbaryl allows it to mimic the behavior of the target analyte during sample preparation and analysis, thereby correcting for variations in extraction efficiency and matrix effects. While specific recovery data for **Carbaryl-d7** is not extensively published, the recovery of its non-deuterated counterpart, carbaryl, serves as a reliable proxy due to their near-identical physicochemical properties. This guide provides a comparative overview of carbaryl recovery in various matrices, supported by detailed experimental protocols.

The use of isotopically labeled internal standards, such as **Carbaryl-d7**, is a cornerstone of robust quantitative analysis, particularly in complex sample types encountered in food safety and environmental monitoring.^[1] The underlying principle is that the deuterated standard will exhibit the same extraction and ionization behavior as the native analyte, thus providing a consistent reference for quantification.

Comparative Recovery of Carbaryl in Diverse Matrices

The recovery of carbaryl, and by extension **Carbaryl-d7**, is influenced by the sample matrix and the chosen extraction methodology. The following table summarizes carbaryl recovery

rates across a range of matrices, providing an insight into the expected performance of **Carbaryl-d7**.

Matrix	Extraction Method	Analytical Technique	Average Recovery (%)	Reference(s)
Cannabis Brownies	Acetonitrile Extraction with C18 SPE Cleanup	LC-MS/MS	>68%	[2]
Animal-Derived Foods	QuEChERS	HPLC-MS/MS	70.0% - 117.4%	[3]
Tomato	Dutch mini-Luke Method	UPLC-MS/MS	64% - 115%	[4]
Water	Sonication & Liquid-Liquid Partition	LC-MS/MS	89.53% - 101.72%	[5] [6]
Fruits & Vegetables	QuEChERS	LC-MS, GC-MSD	90% - 100%	[7]
Water & Food Samples	Dispersive Solid-Phase Microextraction (DSPME)	UPLC-TMS	70% - 82%	[8]

Experimental Protocols

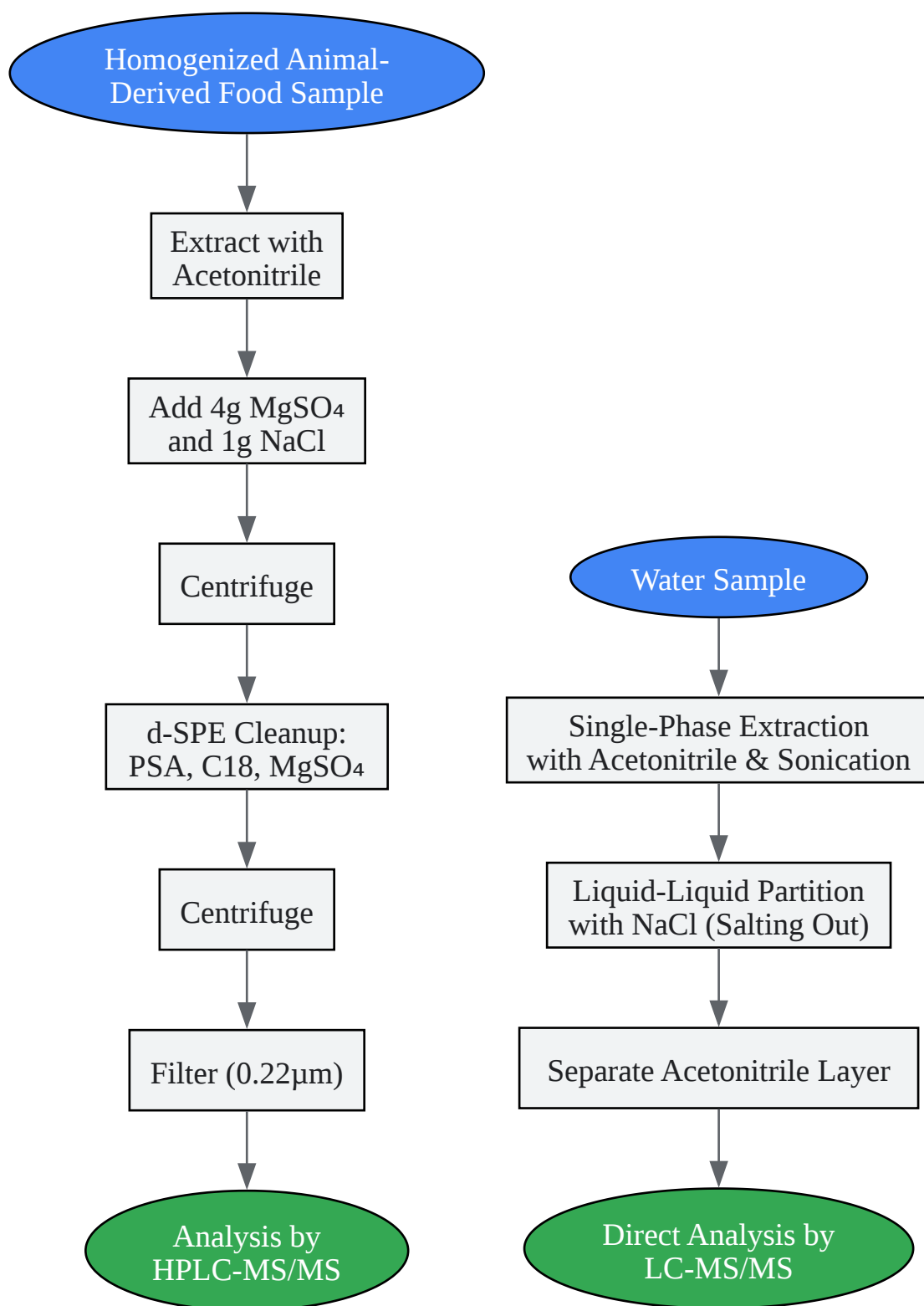
Detailed methodologies are crucial for replicating and adapting these recovery studies. Below are protocols for key extraction techniques mentioned in the table.

Acetonitrile Extraction with C18 SPE Cleanup for Cannabis Brownies

This method is suitable for complex, high-fat matrices.

- Sample Homogenization: A 0.5 g sample of pulverized brownie is weighed into a glass vial.
- Internal Standard Spiking: A mixture of internal standards, including **Carbaryl-d7**, is added at a concentration of 200 ng/g.
- Extraction: 1.5 mL of acetonitrile acidified with 1% acetic acid is added. The sample is vortexed and sonicated for 5 minutes.
- Solid-Phase Extraction (SPE) Cleanup: The supernatant is passed through a 100 mg C18 SPE cartridge. An additional 1.5 mL of acidified acetonitrile is used to wash the sample pellet, and the supernatant is also passed through the same C18 cartridge.
- Sample Preparation for LC-MS/MS: 750 μ L of the cleaned supernatant is mixed with 250 μ L of water and centrifuged. The final extract is then ready for injection.[\[2\]](#)





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